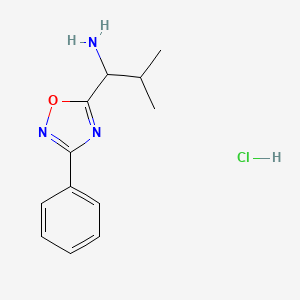![molecular formula C13H13Cl2NO B1372069 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1210697-32-7](/img/structure/B1372069.png)
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Overview
Description
“4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO and a molecular weight of 270.15 g/mol . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthesis of “4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions. The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” consists of 13 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 270.154 Da, and the monoisotopic mass is 269.037415 Da .Physical And Chemical Properties Analysis
“4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . The compound is white to orange to green in color .Scientific Research Applications
Peptide Synthesis
This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides. The group can be introduced in the presence of a base and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .
Organic Synthesis
As an important raw material and intermediate, it finds applications in various organic synthesis processes. Its reactivity with different organic substrates allows for the creation of complex molecules necessary for further research and development in organic chemistry .
Pharmaceuticals
In the pharmaceutical industry, this chemical serves as an intermediate in the synthesis of various drugs. Its role in building molecular structures is crucial for developing new medication and understanding drug interactions .
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals. Its properties help in creating substances that protect crops from pests and diseases, contributing to agricultural productivity .
Material Science
In materials science, it is used to modify the surface properties of materials. This can include creating coatings or altering the material’s interaction with other substances, which is essential for developing new materials with specific desired properties.
Analytical Chemistry
Bioconjugation
Catalysis
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new methodologies for the synthesis of substituted pyridines.
properties
IUPAC Name |
4-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12;/h1-8H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZNWYUHKJZBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
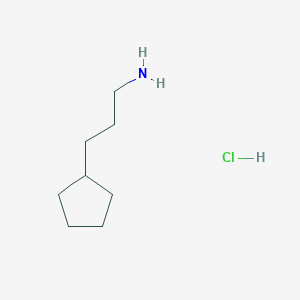
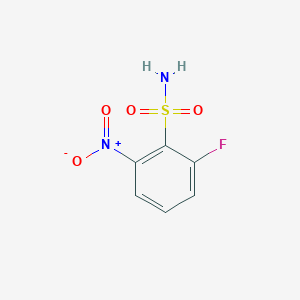

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

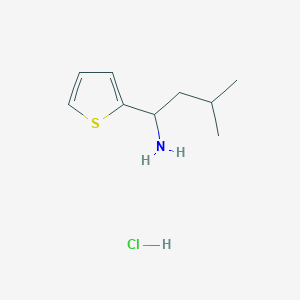

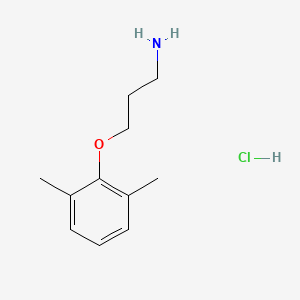
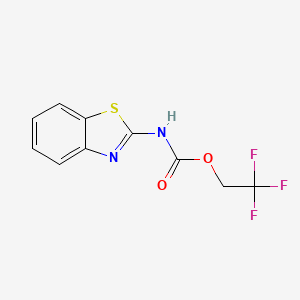
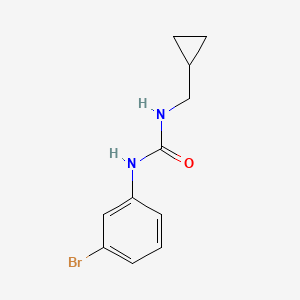

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
